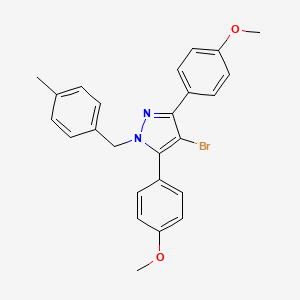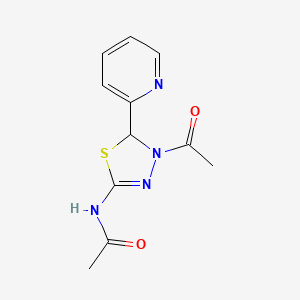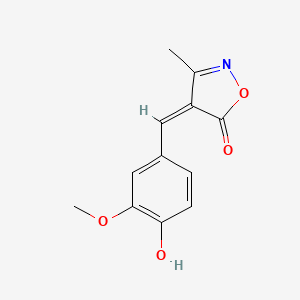
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, methoxyphenyl, and methylbenzyl groups attached to the pyrazole ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions.
Attachment of the methylbenzyl group: This can be achieved via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of pyrazoles have been studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be investigated for similar activities.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methylbenzyl groups.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the bromine and methylbenzyl groups.
1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and methoxy groups.
Uniqueness
The presence of bromine, methoxyphenyl, and methylbenzyl groups in 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.
Properties
Molecular Formula |
C25H23BrN2O2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-4-6-18(7-5-17)16-28-25(20-10-14-22(30-3)15-11-20)23(26)24(27-28)19-8-12-21(29-2)13-9-19/h4-15H,16H2,1-3H3 |
InChI Key |
WLYNPSKXMQEVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B10891331.png)
methanone](/img/structure/B10891332.png)
![2-(1-Adamantyl)-N~1~-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]acetamide](/img/structure/B10891335.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B10891339.png)
![3-(2-chlorophenyl)-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10891346.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzamide](/img/structure/B10891357.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(2-methoxybenzyl)methanamine](/img/structure/B10891361.png)
![3-[(4-Phenoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891369.png)
![3-{[(3,4-Dichlorophenyl)amino]methylidene}pentane-2,4-dione](/img/structure/B10891375.png)
![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)
![3-{[4-(1,3-benzodioxol-5-yl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B10891394.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10891413.png)
